2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride
Overview
Description
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C13H15ClO2. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a propanoyl chloride group attached to the indene moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-5-ol, which is obtained through the reduction of indanone.
Ether Formation: The hydroxyl group of 2,3-dihydro-1H-inden-5-ol is then reacted with 2-chloro-2-methylpropanoic acid in the presence of a base such as pyridine to form the corresponding ether.
Chlorination: The final step involves the conversion of the carboxylic acid group to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride depends on its reactivity with various biological targets:
Molecular Targets: It can interact with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds.
Pathways Involved: The compound may inhibit enzyme activity by acylating active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-5-yloxy)acetyl chloride: Similar structure but with an acetyl group instead of a propanoyl group.
2-(2,3-Dihydro-1H-inden-5-yloxy)benzoyl chloride: Contains a benzoyl group, offering different reactivity and applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-13(2,12(14)15)16-11-7-6-9-4-3-5-10(9)8-11/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWQBKJUJKANEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182124 | |
Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-88-4 | |
Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]-2-methylpropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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